7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one
Overview
Description
7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.126263138 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Antimicrobial Evaluation:
- 7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds in this category have been screened for antibacterial and antifungal activities, showing promising results in controlling microbial growth (Bhambi et al., 2009).
2. Cytotoxicity and Topoisomerase I Targeting:
- Derivatives of this compound have been studied for their cytotoxicity and topoisomerase I-targeting activity. These studies are significant in cancer research, as they explore the potential of these compounds in inhibiting cancer cell growth and targeting specific enzymes involved in cancer cell proliferation (Singh et al., 2003), (Ruchelman et al., 2003).
3. Synthesis of Tetrahydrobenzo Derivatives:
- Research includes the synthesis of tetrahydrobenzo derivatives, which are important for the development of new pharmaceutical compounds. The synthesis processes often involve one-pot reactions and explore various chemical transformations (Ghashang et al., 2017), (Voskressensky et al., 2008).
4. Neuroprotective Properties:
- Compounds in this chemical category have shown promise as neuroprotective agents. This includes potential treatment applications in neurodegenerative diseases, highlighting their role in protecting nerve cells from damage or degeneration (Orozco et al., 2004), (Lorrio et al., 2013).
5. Application in Synthesis of Novel Derivatives:
- These compounds are utilized as precursors in synthesizing novel derivatives with varied applications, ranging from anti-cancer to antimicrobial agents. This showcases their versatility and importance in medicinal chemistry (Deady et al., 2005), (Wang et al., 2014).
6. Photophysical Properties for Biomedical Applications:
- Research has been conducted on the photophysical properties of derivatives of this compound, indicating their potential as fluorescent markers in biomedical applications. This highlights their utility in diagnostic and imaging techniques (Galunov et al., 2003).
7. Anticonvulsant and Anti-Monoamine-Oxidase Activities:
- Investigations into the anticonvulsant and anti-monoamine-oxidase activities of these compounds have been carried out. These studies suggest potential therapeutic applications in the treatment of neurological disorders (Grigoryan et al., 2017).
Properties
IUPAC Name |
7-ethyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-4-11-5-6-13-12(8-11)15(19)14-9(2)7-10(3)17-16(14)18-13/h5-8H,4H2,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZHPHGFYDFVDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=N3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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